molecular formula C5H7NO B1198327 2-Methyl-3-oxobutanenitrile CAS No. 4468-47-7

2-Methyl-3-oxobutanenitrile

Cat. No. B1198327
CAS RN: 4468-47-7
M. Wt: 97.12 g/mol
InChI Key: AMQCWPDDXYOEER-UHFFFAOYSA-N
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Patent
US04363816

Procedure details

10.3 ml (0.74 mole) of triethylamine, 7.2 g (0.74 mole) of 3-cyanobutan-2-one and 0.5 g of p-toluenesulfonic acid are successively added to a suspension of 7.8 g (0.74 mole) of N-methylaminoacetonitrile hydrochloride in 70 ml of chloroform, and the mixture is boiled for 5 hours, using a water separator. After it has been boiled, the mixture is washed twice with 10 ml of water each time and dried over sodium sulfate; the solvent is then stripped off in vacuo. In order to remove all of the chloroform, the residue is twice taken up in 100 ml (each time) of dry ethanol, and the mixture concentrated each time in vacuo. The resulting oil is warmed (bath temperature of 50° C.) in 100 ml of 1 N sodium ethylate/ethanol for 2 hours; some of the ethanol is removed. The mixture is then taken up in 100 ml of water and extracted several times with methylene chloride. After being dried over sodium sulfate and concentrated on a rotary evaporator, the extracts yield a solid residue, which is recrystallized from diisopropyl ether.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([CH:10]([CH3:14])[C:11](=O)[CH3:12])#[N:9].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:26][NH:27][CH2:28][C:29]#[N:30].Cl>C(Cl)(Cl)Cl.O>[NH2:9][C:8]1[C:10]([CH3:14])=[C:11]([CH3:12])[N:27]([CH3:26])[C:28]=1[C:29]#[N:30] |f:3.4|

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.2 g
Type
reactant
Smiles
C(#N)C(C(C)=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
7.8 g
Type
reactant
Smiles
CNCC#N.Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed twice with 10 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
In order to remove all of the chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated each time in vacuo
CUSTOM
Type
CUSTOM
Details
some of the ethanol is removed
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the extracts yield a solid residue, which
CUSTOM
Type
CUSTOM
Details
is recrystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(N(C(=C1C)C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.